molecular formula C48H80O40 B1674603 Gammacyclodextrin CAS No. 17465-86-0

Gammacyclodextrin

Cat. No. B1674603
CAS RN: 17465-86-0
M. Wt: 1297.1 g/mol
InChI Key: GDSRMADSINPKSL-HSEONFRVSA-N
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Description

Gammacyclodextrin, also known as γ-CD, is an octasaccharide derived from glucose. The α- (alpha), β- (beta), and γ- (gamma) cyclodextrins correspond to six, seven, and eight glucose units, respectively . It is widely used in medicine, pharmacy, food industry, cosmetics, textiles .


Synthesis Analysis

Gammacyclodextrin can be produced by the enzymatic reaction of γ-cyclodextrin glycosyltransferase .


Molecular Structure Analysis

In γ-cyclodextrin, the eight glucose subunits are linked end to end via α-1,4 linkages. The result has the shape of a tapered cylinder, with 8 primary alcohols on one face and 16 secondary alcohol groups on the other .


Chemical Reactions Analysis

Gammacyclodextrin can form very tight water-soluble complexes at a 1:1 ratio with steroidal neuromuscular blocking drugs . It can also encapsulate various molecules, especially organic compounds .


Physical And Chemical Properties Analysis

Gammacyclodextrin exists as a white (colorless) powder or crystals. The density of its hydrate crystal (γCD·14H2O) is 1.41 g/cm3. It is well soluble in water and dimethyl sulfoxide, poorly soluble in methanol .

Scientific Research Applications

Cyclodextrin-Based Pharmaceutics: A Look into the Future

Gamma-cyclodextrin, a cyclic oligomer of glucose, forms water-soluble inclusion complexes with small molecules and portions of large compounds. Its biocompatibility and low toxicity make it a candidate for various pharmaceutical applications beyond drug delivery, such as improving the bioavailability of nutrients and serving as a stabilizer in different food systems. Research by Davis and Brewster (2004) delves into cyclodextrin-based therapeutics and polymer applications, suggesting a future where gamma-cyclodextrin could play a pivotal role in the delivery of nucleic acids and other biomolecules (Davis & Brewster, 2004).

Novel Decaffeination Process

Gamma-cyclodextrin's unique ability to form inclusion complexes finds application in the decaffeination of coffee and tea. Yu (1988) discovered that treating aqueous caffeine solutions with gamma-cyclodextrin significantly reduces caffeine content, demonstrating an effective and potentially healthier alternative to traditional decaffeination methods (Yu, 1988).

Food and Beverage Applications

In the food industry, gamma-cyclodextrin is used as a carrier for flavors, vitamins, and other ingredients, owing to its ability to form inclusion complexes and its stabilizing properties in various food systems. Munro et al. (2004) and Bar et al. (1998) have outlined its safety and efficacy in enhancing the quality and stability of food products, confirming its GRAS (Generally Recognized As Safe) status for its intended uses (Munro et al., 2004).

Enhancing Solution Stability and Dissolution Rate

The inclusion complex formation capability of gamma-cyclodextrin is also explored for stabilizing pharmaceuticals in solution and enhancing their dissolution rate. Brewster et al. (1992) demonstrated that gamma-cyclodextrin could significantly decrease the degradation of pharmaceuticals in solution, offering a promising approach to improving the stability and bioavailability of drugs (Brewster et al., 1992).

Cyclodextrin Functionalized Polymers for Drug Delivery

Gamma-cyclodextrin's properties are harnessed in the development of cyclodextrin-functionalized polymers for drug delivery systems. Zhou and Ritter (2010) discuss the synthesis of polymers with covalently attached gamma-cyclodextrin, which show promising applications in drug delivery, indicating a novel approach to enhancing drug solubility and stability (Zhou & Ritter, 2010).

Safety And Hazards

Avoid contact with skin and eyes. Do not breathe dust. Do not breathe mist/vapors/spray. Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

Cyclodextrins have exciting applications in supramolecular, pharmaceutical, material, food, and environmental chemistry. They can encapsulate various molecules and have been widely studied in the area of drug delivery . Cyclodextrin-conjugated nanoparticles combine the advantages of cyclodextrins and nanoparticles: enhanced water solubility and drug loading, targeted drug delivery with minimum toxicity to normal cells, greater surface area, improved drug loading, and higher stability than other nanocarriers such as microparticles and liposomes .

properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H80O40/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSRMADSINPKSL-HSEONFRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H80O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93959-99-0
Record name γ-Cyclodextrin, homopolymer
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DSSTOX Substance ID

DTXSID5047033
Record name gamma-Cyclodextrin
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Molecular Weight

1297.1 g/mol
Source PubChem
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Physical Description

White to nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS]
Record name gamma-Cyclodextrin
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Product Name

gamma-Cyclodextrin

CAS RN

17465-86-0
Record name γ-Cyclodextrin
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Record name Gamma cyclodextrin [NF]
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Record name .gamma.-Cyclodextrin
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Record name Cyclooctapentylose
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Record name GAMMA CYCLODEXTRIN
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